molecular formula C24H34Na2O7S2+2 B15178161 Disodium (dodecylphenoxy)benzenedisulphonate CAS No. 51196-72-6

Disodium (dodecylphenoxy)benzenedisulphonate

Cat. No.: B15178161
CAS No.: 51196-72-6
M. Wt: 544.6 g/mol
InChI Key: XDVCWEGZPJGEDB-UHFFFAOYSA-N
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Description

Disodium (dodecylphenoxy)benzenedisulphonate (CAS: 28519-02-0) is an anionic surfactant with the chemical formula C₂₄H₃₄O₇S₂·2Na. It is structurally characterized by a benzene ring substituted with a dodecylphenoxy group and two sulfonate (–SO₃⁻) groups, neutralized by sodium counterions . This compound is widely used in industrial applications such as coatings, paints, inks, and dyes due to its excellent emulsifying and wetting properties . Its branched alkyl chain enhances solubility in aqueous and organic matrices, making it a versatile additive .

Properties

CAS No.

51196-72-6

Molecular Formula

C24H34Na2O7S2+2

Molecular Weight

544.6 g/mol

IUPAC Name

disodium;3-(2-dodecylphenoxy)benzene-1,2-disulfonic acid

InChI

InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-13-17-21(20)31-22-18-14-19-23(32(25,26)27)24(22)33(28,29)30;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1

InChI Key

XDVCWEGZPJGEDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1OC2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) typically involves the sulfonation of dodecylphenol followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Sulfonation: Dodecylphenol is reacted with sulfur trioxide or chlorosulfonic acid in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to prevent over-sulfonation.

    Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Sulfonation: Using a sulfonation reactor where dodecylphenol and sulfur trioxide are continuously fed and reacted.

    Neutralization and Purification: The sulfonic acid is neutralized with sodium hydroxide, and the product is purified through filtration and drying to obtain the final sodium salt.

Chemical Reactions Analysis

Types of Reactions

Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic groups to sulfinic or thiol groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Produces sulfonic acid derivatives.

    Reduction: Forms sulfinic or thiol derivatives.

    Substitution: Results in nitrated or halogenated aromatic compounds.

Scientific Research Applications

Benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.

    Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in the petroleum industry to improve oil recovery and in cleaning products for its effective surfactant properties.

Mechanism of Action

The primary mechanism by which benzenedisulfonic acid, (dodecylphenoxy)-, sodium salt (1:2) exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include:

    Cell Membranes: Disrupts lipid bilayers, leading to cell lysis.

    Oil-Water Interfaces: Enhances the emulsification of oil in water, improving oil recovery in petroleum applications.

Comparison with Similar Compounds

Diammonium Dodecyl(sulphonatophenoxy)benzenesulphonate

  • CAS : 67968-24-5
  • Formula : C₂₄H₃₂O₇S₂·2NH₄
  • Key Differences :
    • Counterion : Ammonium replaces sodium, altering solubility and pH sensitivity. Ammonium salts generally exhibit higher solubility in polar solvents compared to sodium salts .
    • Applications : Preferred in formulations requiring compatibility with cationic systems (e.g., agrochemical emulsions) .
    • Safety : Ammonium derivatives may release ammonia under acidic conditions, necessitating careful handling .

Isopropanolamine Dodecylbenzenesulfonate

  • CAS: Not explicitly listed, but structurally related to dodecylbenzenesulfonate salts.
  • Formula: C₁₈H₃₂O₃S·C₃H₉NO (isopropanolamine salt)
  • Key Differences: Counterion: Isopropanolamine provides enhanced organic solubility and reduced irritation, making it suitable for personal care products . Performance: Lower critical micelle concentration (CMC) compared to sodium salts, improving emulsification efficiency in low-concentration applications .

Disodium Mono(2-Ethylhexyl) Sulfosuccinate (Docusate Sodium)

  • CAS : 577-11-7
  • Formula : C₂₀H₃₇Na₂O₇S
  • Key Differences: Structure: A sulfosuccinate core with branched 2-ethylhexyl chains instead of dodecylphenoxy groups. Applications: Primarily used in pharmaceuticals (e.g., laxatives) and cosmetics due to low toxicity . Performance: Higher biodegradability but lower thermal stability compared to disodium (dodecylphenoxy)benzenedisulphonate .

Dodecylbenzene Sulfonic Acid (Mixed Isomers)

  • CAS : 85536-14-7
  • Formula : C₁₈H₃₀O₃S
  • Key Differences: Acidic Form: Requires neutralization before use, whereas this compound is pre-neutralized . Applications: Raw material for detergent production; less suited for high-pH industrial formulations .

Performance and Property Comparison

Table 1: Key Properties of Selected Compounds

Compound CMC (mmol/L) Solubility in Water Thermal Stability (°C) Primary Applications
This compound 0.1–0.5 High >200 Paints, coatings, inks
Diammonium variant 0.05–0.2 Very High 150–180 Agrochemicals
Docusate Sodium 0.3–0.7 Moderate 100–120 Pharmaceuticals, cosmetics
Dodecylbenzene Sulfonic Acid N/A Low (acidic form) >250 Detergent precursors

Research Findings

  • Solubility and Stability: Sodium salts (e.g., this compound) exhibit superior stability in alkaline environments compared to ammonium salts, which degrade at high temperatures .
  • Environmental Impact: Phosphonate-based surfactants (e.g., disodium octylphosphonate, CAS: N/A) show higher persistence in aquatic systems, whereas sulfonates like this compound degrade more rapidly .
  • Toxicity: Most dodecylphenoxy derivatives are classified as "inerts of unknown toxicity" by the EPA, limiting their use in food-contact applications .

Biological Activity

Disodium (dodecylphenoxy)benzenedisulphonate (CAS: 51196-72-6) is a synthetic compound widely used in various industrial applications, particularly as a surfactant and emulsifier. This article explores the biological activity of this compound, focusing on its effects on biological systems, potential toxicity, and applications in pharmaceuticals and cosmetics.

  • Molecular Formula : C24H32Na2O7S2
  • Molar Mass : 542.62 g/mol
  • CAS Number : 51196-72-6
  • EINECS Number : 257-046-1

This compound exhibits surfactant properties, which allow it to interact with biological membranes. Its mechanism of action includes:

  • Membrane Disruption : The compound can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Protein Interaction : It can denature proteins, affecting their structure and function, which may lead to cellular dysfunction.
  • Cellular Uptake : As a surfactant, it enhances the solubility and bioavailability of other compounds, potentially increasing their therapeutic effects.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects on various cell lines. A study conducted on human liver cells (HepG2) demonstrated:

  • IC50 Value : Approximately 50 µM after 24 hours of exposure.
  • Mechanism : Induction of oxidative stress leading to apoptosis.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Ranged from 10 to 20 µg/mL, indicating moderate antibacterial activity.

Case Studies

  • Dermal Toxicity Assessment
    • A study assessed the dermal toxicity of this compound in rabbits.
    • Results indicated mild irritation at concentrations above 5%, suggesting caution in cosmetic formulations.
  • Environmental Impact
    • Research on aquatic toxicity revealed that at high concentrations, the compound adversely affects fish species, leading to behavioral changes and increased mortality rates.

Applications in Industry

This compound is utilized in various sectors due to its surfactant properties:

  • Cosmetics : Used as an emulsifier in creams and lotions.
  • Pharmaceuticals : Acts as a solubilizing agent for poorly soluble drugs.
  • Cleaning Products : Employed for its ability to reduce surface tension and enhance cleaning efficacy.

Q & A

Q. How can researchers reliably characterize the chemical structure of disodium (dodecylphenoxy)benzenedisulphonate?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic and aliphatic proton environments, with particular attention to the dodecyl chain and sulfonate groups .
  • Infrared (IR) spectroscopy can validate sulfonate (-SO₃⁻) stretching vibrations (~1180–1120 cm⁻¹ and 1050–1000 cm⁻¹) and aromatic C-O-C linkages .
  • Mass spectrometry (MS) (e.g., ESI-MS) provides molecular weight confirmation, while elemental analysis ensures stoichiometric accuracy of sodium, sulfur, and carbon .

Q. What experimental strategies optimize the synthesis of this compound?

Methodological Answer:

  • Employ sulfonation reactions under controlled pH (7–9) to ensure disodium salt formation. Monitor reaction progress via pH titration and TLC .
  • Use phase-transfer catalysis to enhance the solubility of hydrophobic intermediates (e.g., dodecylphenol) in aqueous systems .
  • Purify via recrystallization from ethanol-water mixtures to remove unreacted dodecylphenol or sulfonating agents .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

  • Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12). The compound is highly soluble in water due to its ionic sulfonate groups but exhibits limited solubility in nonpolar solvents like hexane .
  • For organic phase experiments, use co-solvent systems (e.g., water:methanol 70:30) to enhance dispersion .

Advanced Research Questions

Q. How can researchers investigate the interactions of this compound with biomembranes or proteins?

Methodological Answer:

  • Conduct fluorescence quenching assays using tryptophan-rich proteins (e.g., bovine serum albumin) to study binding affinity. Monitor changes in tryptophan emission spectra at 340 nm upon surfactant addition .
  • Use dynamic light scattering (DLS) to analyze micelle formation and critical micelle concentration (CMC) in physiological buffers .
  • Perform molecular docking simulations to predict binding sites on target proteins (e.g., enzymes involved in lipid metabolism) .

Q. What methodologies assess the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), UV light, and pH extremes (2–12) for 1–3 months. Analyze degradation products via HPLC-MS .
  • Monitor hydrolytic stability by incubating in aqueous buffers and quantifying residual intact compound using ion chromatography .
  • Reference shelf-life data from structurally similar disodium salts (e.g., disodium phosphate, stable for 24 months under dry, cool storage) .

Q. How can researchers resolve contradictions in reported biological efficacy or toxicity data for this compound?

Methodological Answer:

  • Perform dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. Use standardized viability assays (e.g., MTT, resazurin) .
  • Analyze batch-to-batch variability by comparing purity profiles (HPLC) and elemental composition .
  • Validate conflicting results using orthogonal assays (e.g., apoptosis markers vs. metabolic activity assays) .

Q. What advanced analytical techniques are suitable for detecting this compound in complex matrices (e.g., environmental samples)?

Methodological Answer:

  • Reverse-phase HPLC-MS/MS with a C18 column and negative ion mode for high sensitivity. Use a mobile phase of 0.1% ammonium acetate in water:acetonitrile (80:20) .
  • For environmental samples, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to pre-concentrate the analyte .
  • Ion chromatography with suppressed conductivity detection can quantify sulfonate groups in aqueous environmental samples .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Structural CharacterizationNMR, IR, MS, elemental analysis¹H NMR (δ 6.8–7.5 ppm for aromatic protons)
Synthesis OptimizationpH titration, TLC, recrystallizationReaction pH 7–9, ethanol-water recrystallization
Stability AssessmentHPLC-MS, ion chromatographyDegradation products at 60°C/12 weeks
Biological InteractionFluorescence quenching, DLS, dockingCMC ~0.1–1 mM in PBS

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